molecular formula C10H14O3 B6255091 5-(oxan-2-yloxy)pent-2-ynal CAS No. 130592-49-3

5-(oxan-2-yloxy)pent-2-ynal

Cat. No.: B6255091
CAS No.: 130592-49-3
M. Wt: 182.22 g/mol
InChI Key: PCWRXIRXECXUJN-UHFFFAOYSA-N
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Description

5-(oxan-2-yloxy)pent-2-ynal is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is characterized by the presence of an oxane ring (tetrahydro-2H-pyran) attached to a pent-2-ynal chain. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxan-2-yloxy)pent-2-ynal typically involves the reaction of an appropriate alkyne with an oxane derivative under specific conditions. One common method is the reaction of 5-pentyn-2-ol with tetrahydro-2H-pyran in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(oxan-2-yloxy)pent-2-ynal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

5-(oxan-2-yloxy)pent-2-ynal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(oxan-2-yloxy)pent-2-ynal involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(tetrahydro-2H-pyran-2-yloxy)pent-2-ynal
  • 5-(oxan-2-yloxy)hex-2-ynal
  • 5-(oxan-2-yloxy)but-2-ynal

Uniqueness

5-(oxan-2-yloxy)pent-2-ynal is unique due to its specific structure, which combines an oxane ring with a pent-2-ynal chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

130592-49-3

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

5-(oxan-2-yloxy)pent-2-ynal

InChI

InChI=1S/C10H14O3/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h7,10H,2,4-6,8-9H2

InChI Key

PCWRXIRXECXUJN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC#CC=O

Purity

95

Origin of Product

United States

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